Methscopolamine

Übersicht

Beschreibung

Methscopolamine is a quaternary ammonium derivative of scopolamine, primarily used as a muscarinic antagonist. It is commonly employed in the treatment of peptic ulcers, motion sickness, and other gastrointestinal disorders. This compound works by blocking the muscarinic acetylcholine receptors, thereby reducing gastric acid secretion and inhibiting gastrointestinal motility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methscopolamine is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound bromide is produced by reacting scopolamine with methyl bromide. The reaction is carried out in a solvent such as ethanol or isopropanol, followed by purification through crystallization or recrystallization techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methscopolamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Methscopolamin kann aufgrund des Vorhandenseins der quaternären Ammoniumgruppe an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid werden üblicherweise verwendet.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden eingesetzt.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Produkte umfassen Scopolamin-Derivate.

Hydrolyse: Produkte umfassen Scopolamin und Methylhalogenide.

Wissenschaftliche Forschungsanwendungen

Methscopolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Wird in Studien eingesetzt, die sich mit muskarinischen Acetylcholinrezeptoren und ihrer Rolle in verschiedenen physiologischen Prozessen befassen.

Medizin: Wird zur Behandlung von Magengeschwüren, Reisekrankheit und anderen Magen-Darm-Erkrankungen eingesetzt.

Industrie: Anwendung in der Formulierung von Arzneimitteln und als Additiv in bestimmten industriellen Verfahren.

5. Wirkmechanismus

Methscopolamin übt seine Wirkung aus, indem es als Muskarinantagonist wirkt. Es blockiert die muskarinischen Acetylcholinrezeptoren und verhindert die Bindung von Acetylcholin. Diese Hemmung reduziert die Magensäuresekretion, hemmt die Magen-Darm-Motilität und verringert die Speichelabsonderung. Die Verbindung beeinflusst auch das zentrale Nervensystem, indem sie die Übertragung von Nervenimpulsen im parasympathischen Nervensystem blockiert .

Wirkmechanismus

Methscopolamine exerts its effects by acting as a muscarinic antagonist. It blocks the muscarinic acetylcholine receptors, preventing the binding of acetylcholine. This inhibition reduces gastric acid secretion, inhibits gastrointestinal motility, and decreases salivary excretion. The compound also affects the central nervous system by blocking the transmission of nerve impulses in the parasympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Methscopolamin ist strukturell ähnlich anderen Muskarinantagonisten wie:

Scopolamin: Beide Verbindungen leiten sich vom gleichen Grundmolekül ab, unterscheiden sich jedoch in ihrem Methylierungszustand.

Atropin: Ein weiterer Muskarinantagonist mit ähnlichen pharmakologischen Wirkungen, aber unterschiedlicher chemischer Struktur.

Hyoscin: Ähnlich wie Scopolamin wird es für ähnliche therapeutische Zwecke eingesetzt

Einzigartigkeit: Die quaternäre Ammoniumstruktur von Methscopolamin macht es weniger wahrscheinlich, die Blut-Hirn-Schranke im Vergleich zu seinen tertiären Gegenstücken wie Scopolamin zu überwinden. Diese Eigenschaft reduziert Nebenwirkungen auf das zentrale Nervensystem, was es zu einer bevorzugten Wahl für bestimmte therapeutische Anwendungen macht .

Biologische Aktivität

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is primarily recognized for its role as an anticholinergic agent. It is used in the treatment of various digestive system disorders, particularly those associated with excessive gastric secretions and motility issues. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and recent research findings.

This compound acts as an antagonist to muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes. By blocking these receptors, this compound interferes with the action of acetylcholine in the parasympathetic nervous system, which leads to decreased gastrointestinal motility and secretion. This mechanism is particularly beneficial in managing conditions such as:

- Peptic ulcers

- Irritable bowel syndrome (IBS)

- Motion sickness

- Nausea

The drug exhibits a lower potency compared to scopolamine but retains significant therapeutic effects at higher doses. Studies have shown that this compound can cross the blood-brain barrier at elevated concentrations, potentially leading to central nervous system effects similar to those of scopolamine .

Pharmacokinetics

- Absorption : this compound is poorly absorbed in the gastrointestinal tract, with total absorption rates ranging from 10% to 25% .

- Distribution : The volume of distribution is not well-defined, indicating variability in how the drug disperses throughout body tissues.

- Metabolism and Elimination : Limited data exist regarding its metabolism; however, it is primarily eliminated through renal pathways .

Clinical Applications and Efficacy

This compound has been extensively studied for its efficacy in treating gastrointestinal disorders. Its use has been documented in various clinical settings:

- Peptic Ulcer Disease : this compound reduces gastric acid secretion and enhances ulcer healing by decreasing gastric motility.

- Irritable Bowel Syndrome : It alleviates abdominal cramping and diarrhea by reducing gut hyperactivity.

- Motion Sickness : The drug's anticholinergic properties help prevent nausea and vomiting associated with motion sickness.

Table 1: Summary of Clinical Applications

Case Studies

Recent case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with severe IBS experienced significant symptom relief after a treatment regimen including this compound. The patient's abdominal pain decreased markedly within two weeks of starting therapy.

- Case Study 2 : In a clinical trial involving patients with peptic ulcers, those treated with this compound showed faster healing rates compared to placebo groups, indicating its effectiveness as an adjunct therapy .

Research Findings

Recent studies have further elucidated the pharmacological properties of this compound:

- A comparative study indicated that while this compound has a similar effect on response rates as scopolamine, it is less potent by a factor of ten .

- Research also demonstrated that this compound's inhibition of cholinergic activity can lead to altered hormonal responses during sleep, suggesting broader implications for its use beyond gastrointestinal disorders .

Eigenschaften

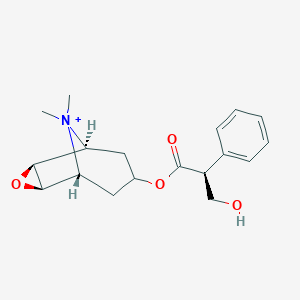

IUPAC Name |

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOQTDXKCNBEE-XJMZPCNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046931 | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN ACETONE & IN CHLOROFORM | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |

CAS No. |

13265-10-6 | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methscopolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHSCOPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.